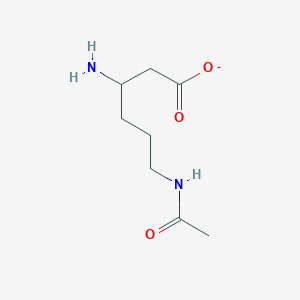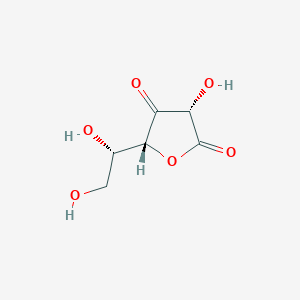
1,7-Diphényl-4-heptén-3-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1,7-Diphenyl-4-hepten-3-one, such as 8-phenyl- and 8,8-diphenyl-heptafulvenes, involves specific reactions that enable the formation of the desired molecular structure. These syntheses are characterized by their steps involving electrophilic and nucleophilic reagents reacting at different sites of the system, with reactions such as protonation occurring at specific carbon positions (Komatsu, Fujimori, & Okamoto, 1977).
Molecular Structure Analysis
The molecular structure of 1,7-Diphenyl-4-hepten-3-one and related compounds is crucial for understanding their chemical behavior. The analysis of their structure involves spectroscopic methods and, in some cases, X-ray crystallography to elucidate their geometrical framework, bond lengths, and angles, which are essential for predicting reactivity and interaction with other molecules.
Chemical Reactions and Properties
1,7-Diphenyl-4-hepten-3-one participates in a variety of chemical reactions, showcasing its versatile chemical properties. For instance, compounds with similar structures undergo reactions like [2+2] cycloadditions and exhibit behavior under irradiation, leading to specific product formations without the migration of phenyl groups, which is a common trait in similar chemical structures (Bunce, Taylor, & Holt, 1991).
Applications De Recherche Scientifique
Atténuation des maladies neurodégénératives
1,7-Diphényl-4-heptén-3-one : a montré un potentiel dans l'atténuation de la pathologie de type Alzheimer. Il inhibe la pyroptose, une forme de mort cellulaire programmée, en activant la voie Nrf2 . Ce composé a été étudié pour ses effets thérapeutiques sur les souris APP/PS1 et les cellules HT22 induites par la β-amyloïde, où il a atténué le déficit cognitif et atténué les dommages pathologiques .
Activité antioxydante
La capacité du composé à prévenir les dommages causés par le stress oxydatif est significative, en particulier dans le contexte des maladies neurodégénératives. En diminuant les niveaux de protéines liées à la pyroptose, This compound contribue à protéger les neurones du stress oxydatif .
Propriétés anti-inflammatoires
De même, This compound réduit la production de molécules pro-inflammatoires telles que l'IL-1 et l'IL-18. Cela suggère son utilisation potentielle comme agent anti-inflammatoire .
Lutte antiparasitaire
Extrait de Alpinia officinarum, This compound présente des bioactivités contre des ravageurs tels que T. castaneum . Cette application pourrait être particulièrement utile dans la recherche agricole et les stratégies de gestion des ravageurs.
Synthèse chimique
Dans le domaine de la chimie, This compound peut être synthétisé par condensation aldolique du benzaldéhyde et de l'acétophénone en conditions alcalines. Ce processus est essentiel pour créer divers intermédiaires chimiques .
Mécanisme D'action
Target of Action
The primary target of 1,7-Diphenyl-4-hepten-3-one (C1) is the Nrf2 pathway . This pathway plays a crucial role in neurodegenerative diseases such as Alzheimer’s disease (AD). The compound also targets pyroptosis-related proteins , which are involved in a form of programmed cell death .
Mode of Action
1,7-Diphenyl-4-hepten-3-one interacts with its targets by activating the Nrf2 pathway and inhibiting pyroptosis . When Nrf2 is silenced, the positive effects of C1 in inhibiting pyroptosis are inhibited . This indicates that the compound’s action is dependent on the activation of the Nrf2 pathway.
Biochemical Pathways
The compound affects the Nrf2 pathway and the pyroptosis pathway . Activation of the Nrf2 pathway leads to the inhibition of pyroptosis, thus preventing neuron death, which is a common occurrence in neurodegenerative diseases . The compound also decreases the levels of pyroptosis-related proteins .
Pharmacokinetics
It’s known that the compound can improve the proliferation of β-amyloid (aβ)-induced ht22 cells , suggesting that it may have good bioavailability.
Result of Action
1,7-Diphenyl-4-hepten-3-one has been shown to attenuate cognitive impairment and mitigate pathological damage in APP/PS1 mice, a model for Alzheimer’s disease . It prevents oxidative stress damage and decreases the levels of pyroptosis-related proteins . In vitro experiments showed that C1 can improve the proliferation of Aβ-induced HT22 cells and decrease the levels of pyroptosis-related proteins in them .
Action Environment
It’s worth noting that the compound is a natural diarylheptanoid , suggesting that it may be influenced by factors such as temperature, pH, and light exposure
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1,7-Diphenyl-4-hepten-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the Nrf2 pathway, a critical regulator of cellular antioxidant responses. By activating Nrf2, 1,7-Diphenyl-4-hepten-3-one enhances the expression of antioxidant enzymes, thereby reducing oxidative stress . Additionally, it inhibits pyroptosis, a form of programmed cell death, by decreasing the levels of pyroptosis-related proteins such as NLRP3, GSDMD, and caspase-1 .
Cellular Effects
1,7-Diphenyl-4-hepten-3-one exerts various effects on different cell types and cellular processes. In neuronal cells, it has been found to mitigate Alzheimer’s-like pathology by inhibiting pyroptosis and reducing oxidative stress . This compound also influences cell signaling pathways, particularly the Nrf2 pathway, leading to enhanced antioxidant responses and improved cell survival. Furthermore, 1,7-Diphenyl-4-hepten-3-one affects gene expression by upregulating the expression of antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of 1,7-Diphenyl-4-hepten-3-one involves its interaction with the Nrf2 pathway. By binding to Keap1, a negative regulator of Nrf2, 1,7-Diphenyl-4-hepten-3-one releases Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes . This activation leads to increased production of antioxidant enzymes, which protect cells from oxidative damage. Additionally, 1,7-Diphenyl-4-hepten-3-one inhibits the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines and preventing pyroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,7-Diphenyl-4-hepten-3-one have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to 1,7-Diphenyl-4-hepten-3-one has been found to maintain its neuroprotective effects by continuously activating the Nrf2 pathway and inhibiting pyroptosis . The compound’s stability and degradation rate can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1,7-Diphenyl-4-hepten-3-one vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and reduce oxidative stress in Alzheimer’s disease models . At higher doses, potential toxic effects may be observed, including adverse effects on cellular metabolism and function. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential toxicity .
Metabolic Pathways
1,7-Diphenyl-4-hepten-3-one is involved in various metabolic pathways, particularly those related to antioxidant responses. It interacts with enzymes such as Nrf2 and Keap1, which play essential roles in regulating cellular redox balance . By activating Nrf2, 1,7-Diphenyl-4-hepten-3-one enhances the expression of antioxidant enzymes, thereby modulating metabolic flux and reducing oxidative stress .
Transport and Distribution
Within cells and tissues, 1,7-Diphenyl-4-hepten-3-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its bioavailability and overall efficacy in exerting its biochemical effects .
Subcellular Localization
The subcellular localization of 1,7-Diphenyl-4-hepten-3-one is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key regulatory proteins such as Nrf2 and Keap1 . This localization allows 1,7-Diphenyl-4-hepten-3-one to modulate gene expression and activate antioxidant responses effectively .
Propriétés
IUPAC Name |
1,7-diphenylhept-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-6,8-12,14H,7,13,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNMYDZHPMNIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348942 | |
| Record name | 4-Hepten-3-one, 1,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79559-59-4 | |
| Record name | 1,7-Diphenyl-4-hepten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79559-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hepten-3-one, 1,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 1,7-Diphenyl-4-hepten-3-one?
A1: Research suggests that 1,7-Diphenyl-4-hepten-3-one exhibits potential in mitigating Alzheimer's-like pathology by inhibiting pyroptosis, a form of programmed cell death. This effect is attributed to the activation of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. [] Further research is needed to fully elucidate its mechanism of action and explore its therapeutic potential.
Q2: Has 1,7-Diphenyl-4-hepten-3-one demonstrated any feeding deterrent activity against insects?
A2: While not directly studied in the provided research, a closely related compound, 1,7-diphenyl-4-hepten-3-one, demonstrated feeding deterrent activity against Tribolium castaneum (red flour beetle) adults with a feeding deterrent index of 18.94% at a concentration of 1500 ppm. [] This suggests potential applications in insect pest control, although further research is required.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




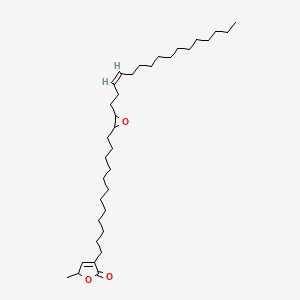
![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)

![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)
![methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate](/img/structure/B1237454.png)
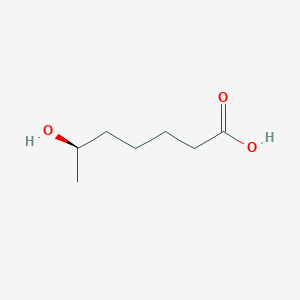

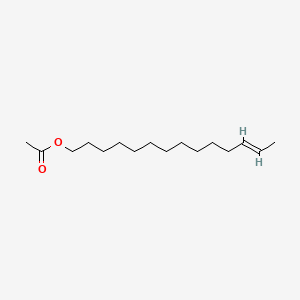

![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester](/img/structure/B1237464.png)
